MELK-8a hydrochloride

Description

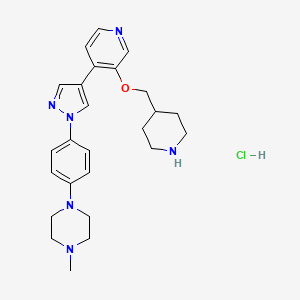

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGMSRRNYDSRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Target of MELK-8a Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary molecular target of MELK-8a hydrochloride, a potent and selective kinase inhibitor. It includes detailed information on its target engagement, the associated signaling pathways, and the experimental protocols used for its characterization.

Primary Target: Maternal Embryonic Leucine Zipper Kinase (MELK)

The primary molecular target of this compound is the Maternal Embryonic Leucine Zipper Kinase (MELK) .[1][2] MELK is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)/Sucrose non-fermenting 1 (Snf1) family.[3] It plays a crucial role in various cellular processes, including cell cycle progression, proliferation, apoptosis, and stem cell renewal.[4][5] Notably, MELK is overexpressed in a variety of human cancers, making it an attractive therapeutic target.[3][5]

This compound, also known as NVS-MELK8a, is a novel and highly potent inhibitor of MELK with an IC50 of 2 nM.[1] Its high selectivity for MELK over other kinases makes it a valuable tool for studying the biological functions of MELK and for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity against other kinases, and its effects on cancer cell proliferation.

Table 1: In Vitro Potency of this compound against MELK

| Parameter | Value | Conditions | Reference |

| IC50 (MELK) | 2 nM | Biochemical assay with 20 µM ATP | [1] |

| IC50 (MELK) | 140 nM | Biochemical assay with 2 mM ATP | |

| IC50 (full-length MELK) | 5 nM | ||

| IC50 (catalytic domain) | 2 nM |

Table 2: Kinase Selectivity Profile of this compound

| Off-Target Kinase | IC50 (µM) | Fold Selectivity vs. MELK | Reference |

| Flt3 (ITD) | 0.18 | 90 | [1] |

| Haspin (GSG2) | 0.19 | 95 | [1] |

| PDGFRα | 0.42 | 210 | [1] |

| KIT | >10 | >5000 |

MELK-8a was profiled against a panel of 456 kinases at 1 µM and only inhibited seven off-target kinases in addition to MELK with >85% inhibition.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.7 ± 0.4 | [6] |

| MCF-7 | ER-positive Breast Cancer | 1.2 | |

| HeLaS3 | Cervical Cancer | 1.9 ± 0.5 | [6] |

Signaling Pathways

MELK is a key node in several signaling pathways that are critical for cancer cell proliferation and survival. Inhibition of MELK by this compound disrupts these pathways, leading to cell cycle arrest and apoptosis.

MELK-FOXM1 Signaling Axis

One of the most well-characterized pathways involving MELK is its interaction with the Forkhead Box M1 (FOXM1) transcription factor. MELK directly phosphorylates and activates FOXM1, a master regulator of mitotic gene expression. Activated FOXM1 then promotes the transcription of genes essential for cell cycle progression, such as Aurora B kinase, Survivin, and CDC25B.

Caption: The MELK-FOXM1 signaling pathway and its inhibition by this compound.

Crosstalk with AKT and NF-κB Pathways

MELK also exhibits crosstalk with other critical cancer signaling pathways, including the PI3K/AKT and NF-κB pathways. Inhibition of MELK has been shown to suppress AKT phosphorylation, thereby impeding cell proliferation and invasion.[7] Additionally, MELK can regulate the NF-κB pathway, which is involved in inflammation and cell survival.

Caption: Crosstalk of MELK with the AKT and NF-κB signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with its primary target, MELK.

Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing a selective kinase inhibitor like MELK-8a.

Caption: A generalized experimental workflow for the discovery and validation of a kinase inhibitor.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human MELK enzyme

-

MELK substrate peptide (e.g., KKLNRTLSFAEPG)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[8]

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µl of MELK enzyme solution (e.g., 8 ng per well).

-

Add 2 µl of a substrate/ATP mix (final concentrations: 200 µM substrate, 50 µM ATP).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assays

1. Resazurin Assay

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

-

MDA-MB-468 or other cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Resazurin sodium salt solution (0.15 mg/ml in PBS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-4,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 20 µL of resazurin solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Measure the fluorescence at an excitation of 570 nm and an emission of 595 nm using a microplate reader.

-

Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.

2. Crystal Violet Assay

This assay quantifies cell viability by staining the DNA of adherent cells with crystal violet.

Materials:

-

MDA-MB-468 or other cancer cell lines

-

Complete growth medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

10% acetic acid

-

96-well plates

Procedure:

-

Seed and treat cells with this compound as described for the resazurin assay.

-

After the treatment period, remove the medium and gently wash the cells with PBS.

-

Fix the cells with 100% methanol for 10 minutes.

-

Stain the cells with crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation status upon treatment with this compound.

Materials:

-

MDA-MB-468 cells

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-phospho-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed MDA-MB-468 cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to ensure equal protein loading.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. elifesciences.org [elifesciences.org]

- 3. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

MELK-8a Hydrochloride: A Comprehensive Technical Guide to a Highly Selective MELK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in various cancers and its critical roles in tumor progression, cell cycle control, and cancer stem cell survival. MELK-8a hydrochloride is a potent and highly selective small molecule inhibitor of MELK. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, selectivity profile, and effects on cancer cells. Detailed experimental protocols for key assays and visualizations of the MELK signaling pathway and experimental workflows are presented to facilitate further research and drug development efforts.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including cell cycle progression, apoptosis, and cell proliferation.[1][2] Its expression is significantly upregulated in numerous human cancers, correlating with poor prognosis and treatment resistance.[1][3] This has positioned MELK as an attractive target for anticancer drug discovery. This compound has been identified as a novel, potent, and highly selective inhibitor of MELK, demonstrating significant potential as a tool compound for studying MELK biology and as a lead candidate for therapeutic development.[4][5][6]

Quantitative Inhibitory Activity and Selectivity

This compound exhibits nanomolar potency against MELK and exceptional selectivity over a broad range of other kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

In Vitro Kinase Inhibitory Activity

MELK-8a demonstrates potent inhibition of MELK in biochemical assays. The half-maximal inhibitory concentration (IC50) for MELK is 2 nM.[4][5][6][7][8][9] The potency of MELK-8a is maintained even at high ATP concentrations, with an IC50 of 140 nM at 2 mM ATP, suggesting a robust inhibitory mechanism.[4][10] The compound shows comparable potency against both the full-length MELK protein and its catalytic domain.[4][10]

| Target Kinase | IC50 (nM) | Notes |

| MELK | 2 | [4][5][6][7][8][9] |

| MELK (at 2 mM ATP) | 140 | [4][10] |

| Full-length MELK | 5 | [4][10] |

| MELK catalytic domain | 2 | [4][10] |

Kinase Selectivity Profile

The selectivity of MELK-8a has been assessed against a wide panel of kinases. It displays remarkable selectivity, with significantly lower potency against other kinases. For instance, it is over 90-fold more selective for MELK compared to other kinases it inhibits.[4][10] In a panel of 456 kinases, MELK-8a showed greater than 85% inhibition for only seven off-target kinases at a concentration of 1 µM.[4]

| Off-Target Kinase | IC50 (µM) |

| FLT3 | 0.18 |

| Haspin | 0.19 |

| PDGFRα | 0.42 |

| KIT | >10 |

| Aurora A | >10 |

| Aurora B | 24 |

Data compiled from multiple sources.[1][2][11]

Cellular Activity

MELK-8a effectively inhibits the proliferation of cancer cell lines that are dependent on MELK signaling.

Anti-proliferative Activity in Cancer Cell Lines

MELK-8a has been shown to inhibit the growth of various breast cancer cell lines, with particularly high potency in triple-negative breast cancer (TNBC) models.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.06 - 0.11 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.2 - 3.68 |

Data compiled from multiple sources.[1][4][10][11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a general guideline for determining the in vitro potency of MELK-8a against MELK using a luminescence-based assay that measures ADP formation.

Materials:

-

MELK enzyme

-

MELK kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., myelin basic protein)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add 1 µL of the MELK-8a dilution or DMSO (vehicle control).

-

Add 2 µL of MELK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for MELK.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each MELK-8a concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol describes a method to assess the anti-proliferative effect of MELK-8a on cancer cell lines.

Materials:

-

MDA-MB-468 and MCF-7 cells

-

Growth medium (e.g., DMEM supplemented with 10% FBS)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

Procedure:

-

Seed MDA-MB-468 cells at a density of 1,000 cells/well and MCF-7 cells at 4,000 cells/well in a 96-well plate.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of MELK-8a or DMSO (vehicle control).

-

Incubate the plates for 72 hours to 7 days.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) for Selectivity Profiling

This advanced proteomics technique provides a cellular context for kinase inhibitor selectivity.

Workflow:

-

Cell Treatment: Treat MDA-MB-468 cells with either DMSO (control) or a specific concentration of MELK-8a (e.g., 1 µM) for a short duration (e.g., 30 minutes).

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Affinity Chromatography: Pass the cell lysates over columns containing a mixture of kinase inhibitors covalently linked to Sepharose beads (MIBs). Kinases that are bound to MELK-8a in the cell will not be captured by the MIBs.

-

Elution: Elute the captured kinases from the MIBs.

-

Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified kinase in the MELK-8a-treated sample compared to the DMSO control. A decrease in abundance indicates that the kinase was engaged by MELK-8a in the cells.

Signaling Pathways and Mechanism of Action

MELK is implicated in several signaling pathways that are crucial for cancer cell survival and proliferation. MELK-8a exerts its anti-cancer effects by inhibiting these pathways.

MELK Signaling Network

MELK is a central node in a complex signaling network. It can phosphorylate and activate the transcription factor FOXM1, a master regulator of cell cycle progression.[1] This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin. MELK also interacts with and regulates the p53 tumor suppressor pathway, the JNK pathway, and the AKT pathway.[1][3][12]

Caption: MELK Signaling Pathway and Inhibition by MELK-8a.

Experimental Workflow for Efficacy Evaluation

A typical workflow to evaluate the efficacy of MELK-8a involves a combination of in vitro and in vivo studies.

Caption: Experimental Workflow for MELK-8a Efficacy Evaluation.

Conclusion

This compound is a highly potent and selective inhibitor of MELK with significant anti-proliferative activity in cancer cell lines. Its well-defined mechanism of action and favorable selectivity profile make it an invaluable tool for dissecting the complex roles of MELK in cancer biology. The detailed protocols and data presented in this guide are intended to support and accelerate further research into the therapeutic potential of targeting MELK in oncology. As our understanding of MELK signaling continues to evolve, selective inhibitors like MELK-8a will be instrumental in translating this knowledge into novel cancer therapies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. 2.6. Multiplexed inhibitor bead (MIB) chromatography, mass spectrometry (MS), and analysis [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. promega.com [promega.com]

- 11. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 As Candidate Therapeutic Target | bioRxiv [biorxiv.org]

- 12. bitesizebio.com [bitesizebio.com]

In-Depth Technical Guide: MELK-8a Hydrochloride and Cell Cycle Progression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its overexpression is implicated in various human cancers, making it an attractive therapeutic target. MELK-8a hydrochloride is a potent and selective inhibitor of MELK, demonstrating significant potential in preclinical cancer research. This guide provides an in-depth overview of this compound, its mechanism of action in cell cycle progression, and detailed protocols for its investigation.

Mechanism of Action: MELK Inhibition and Cell Cycle Arrest

MELK is a key regulator of cell cycle progression, primarily through its interaction with the transcription factor FOXM1, a master regulator of mitotic gene expression. MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for G2/M transition and mitosis, such as Aurora B kinase, Cyclin B1, and CDC25B.

By inhibiting MELK, this compound disrupts this signaling cascade, preventing the activation of FOXM1 and its downstream targets. This leads to a halt in the cell cycle, predominantly at the G2/M phase, thereby inhibiting the proliferation of cancer cells. Additionally, MELK has been shown to interact with the p53 tumor suppressor pathway. Inhibition of MELK can lead to the activation of the ATM/CHK2/p53 pathway, further contributing to cell cycle arrest.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related MELK inhibitor, OTS167.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MELK IC50 | 2 nM | Biochemical Assay | [1] |

| MDA-MB-468 Cell Proliferation IC50 | 0.11 µM | 7-day incubation | [2] |

| MCF-7 Cell Proliferation IC50 | 3.68 µM | 7-day incubation | [2] |

Table 2: Effect of MELK Inhibitor (OTS167) on Cell Cycle Distribution in Glioblastoma Cells

Note: This data is for the MELK inhibitor OTS167 and serves as a representative example of the expected effects of MELK inhibition on the cell cycle.

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |

| OTS167 (10 nM) | 45.3 ± 2.1 | 25.8 ± 1.5 | 28.9 ± 1.9 |

| OTS167 (20 nM) | 38.6 ± 1.9 | 22.4 ± 1.3 | 39.0 ± 2.3 |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on cell cycle progression are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash twice with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blotting for Cell Cycle-Related Proteins

This protocol is used to analyze the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, p-Histone H3) following treatment with this compound.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cell cycle progression and for exploring its potential as a therapeutic agent. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the biological effects of this potent MELK inhibitor. As research in this area continues, a deeper understanding of the intricate mechanisms governed by MELK will undoubtedly pave the way for novel cancer therapies.

References

Investigating Cancer Stem Cells with MELK-8a Hydrochloride: A Technical Guide

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology, primarily due to its overexpression in a wide array of human cancers, including breast, brain, colon, and prostate cancers.[1] A member of the snf1/AMPK family of serine/threonine kinases, MELK is intrinsically linked to the survival, proliferation, and maintenance of cancer stem cells (CSCs)[2]. CSCs, a subpopulation of tumor cells with self-renewal capabilities, are often implicated in therapeutic resistance and disease relapse[2][3]. Consequently, targeting MELK offers a promising strategy to eradicate these resilient cells.[2]

MELK-8a hydrochloride (also known as NVS-MELK8a) is a novel, potent, and highly selective small-molecule inhibitor of MELK kinase activity.[4][5] Its efficacy in disrupting critical cellular processes in cancer cells, such as mitosis and cell cycle progression, makes it an invaluable tool for researchers.[5][6] This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental protocols for utilizing this compound in the investigation of cancer stem cells.

This compound: Mechanism and Potency

This compound functions by selectively binding to the MELK enzyme, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates crucial for cancer cell proliferation and survival.[2][3] The compound demonstrates high potency with a very low nanomolar concentration required for 50% inhibition (IC50).

Data Presentation: Kinase Inhibitory Profile

The quantitative inhibitory profile of MELK-8a highlights its potency and selectivity for MELK over other kinases.

| Kinase Target | IC50 Value | Reference |

| MELK | 2 nM | [4][5][7] |

| Flt3 (ITD) | 0.18 µM | [5] |

| Haspin | 0.19 µM | [5] |

| PDGFRα | 0.42 µM | [5] |

Core Signaling Pathways in MELK-Driven Cancer Stem Cell Biology

MELK exerts its influence on CSCs by modulating several key oncogenic signaling pathways. Inhibition with MELK-8a can disrupt these networks, leading to reduced CSC viability and tumorigenicity. The primary pathways include FOXM1, NF-κB, and AKT signaling.

1. The MELK-FOXM1 Axis

The transcription factor Forkhead Box M1 (FOXM1) is a master regulator of cell cycle progression and is frequently overexpressed in human cancers.[8] MELK directly interacts with and phosphorylates FOXM1, which enhances its transcriptional activity.[8][9] This leads to the expression of essential mitotic regulators like Aurora B, CDC25B, and Survivin, promoting cell division.[9][10] Inhibiting MELK with MELK-8a blocks this activation cascade, leading to cell cycle arrest, particularly at the G2/M phase, and apoptosis.[6][11]

References

- 1. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MELK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Maternal Embryonic Leucine Zipper Kinase Promotes Tumor Growth and Metastasis via Stimulating FOXM1 Signaling in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MELK-8a Hydrochloride in G2/M Checkpoint Regulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, and is frequently overexpressed in a range of human cancers.[1][2] Its role in tumorigenesis has positioned it as an attractive target for therapeutic intervention. MELK-8a hydrochloride has emerged as a potent and highly selective inhibitor of MELK, demonstrating significant effects on the G2/M checkpoint of the cell cycle.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the G2/M phase transition. We consolidate quantitative data on its efficacy, detail relevant experimental protocols for its study, and present a visual representation of the signaling pathways involved.

Introduction to MELK and the G2/M Checkpoint

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint, in particular, serves as a critical control point, preventing cells with damaged DNA from entering mitosis.[5][6] Dysregulation of this checkpoint is a hallmark of cancer, allowing for the proliferation of genetically unstable cells.[7]

MELK protein levels and activity are cell cycle-dependent, peaking during the G2/M phase.[3][8] It has been implicated in mitotic entry and progression.[9] Inhibition of MELK has been shown to induce a G2/M arrest in various cancer cell lines, suggesting a crucial role for this kinase in regulating the transition from G2 to mitosis.[1][3][10]

This compound: A Selective MELK Inhibitor

This compound is a small molecule inhibitor with high potency and selectivity for MELK.[3][4] Its ability to specifically target MELK with minimal off-target effects makes it an invaluable tool for elucidating the kinase's function and a promising candidate for therapeutic development.[3][11]

Quantitative Data on this compound Efficacy

The potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key data points.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (MELK Kinase Activity) | 2 nM | in vitro | [4][12] |

| IC50 (Cell Growth) | ~0.06 µM | MDA-MB-468 | [12] |

| ~1.2 µM | MCF-7 | [12] | |

| Concentration for G2/M Arrest | 5 µM | HeLa, CaSki | [10] |

| 3 µM | HeLa S3 | [12] |

Table 1: Potency and effective concentrations of this compound.

| Protein | Effect of MELK-8a Treatment | Cell Line | Reference |

| P-PLK1 (Tyr217) | Increase | HeLa | [10] |

| Cyclin B1 | Increase | HeLa | [10] |

| P-CDK1 (Tyr15) | Increase | HeLa | [10] |

| BAX | Increase | HeLa | [10] |

| Cleaved-PARP1 | Increase | HeLa | [10] |

| MELK | Decrease | HeLa | [10] |

| Bcl-2 | Decrease | HeLa | [10] |

Table 2: Effect of this compound on the expression of key G2/M and apoptosis-related proteins in HeLa cells after 48 hours of treatment with 5 µM MELK-8a.

Mechanism of Action: G2/M Arrest

Treatment of cancer cells with this compound leads to a delay in mitotic entry, effectively causing a G2 phase arrest.[3] This is associated with delayed activation of key mitotic kinases, including Aurora A, Aurora B, and Cyclin-Dependent Kinase 1 (CDK1).[3] The inhibition of MELK by MELK-8a appears to trigger a transient activation of the G2/M checkpoint.[3] In some cervical cancer cell lines, inhibition of MELK with MELK-8a resulted in G2/M phase arrest, the formation of multipolar spindles, and eventual apoptosis.[10]

Signaling Pathway

The precise signaling cascade initiated by MELK inhibition that leads to G2/M arrest is an area of active investigation. Based on current literature, a proposed pathway involves the modulation of key G2/M regulators. Inhibition of MELK by MELK-8a leads to an accumulation of cells in the G2 phase. This is accompanied by an increase in the inactive, phosphorylated form of CDK1 (P-CDK1 Tyr15) and an increase in Cyclin B1 levels.[10] The phosphorylation of PLK1, another key mitotic kinase, is also affected.[10]

Caption: Proposed signaling pathway of this compound inducing G2/M arrest.

Experimental Protocols

To aid researchers in the study of this compound's effects on the G2/M checkpoint, detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-468)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.

Western Blotting for G2/M Regulatory Proteins

This protocol is for determining the expression levels of key proteins involved in the G2/M checkpoint.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-P-CDK1 (Tyr15), anti-MELK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is a powerful and selective tool for probing the function of MELK in cell cycle regulation. Its ability to induce a G2/M arrest highlights the critical role of MELK in this transition and underscores its potential as a therapeutic target in oncology. The experimental protocols and data presented in this guide offer a foundation for further research into the intricate mechanisms governed by MELK and the development of novel anti-cancer strategies.

References

- 1. MELK maternal embryonic leucine zipper kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toward the Validation of Maternal Embryonic Leucine Zipper Kinase: Discovery, Optimization of Highly Potent and Selective Inhibitors, and Preliminary Biology Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MELK-8a Hydrochloride: Molecular Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MELK-8a hydrochloride, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This document details its molecular structure, physicochemical properties, mechanism of action, and key preclinical data, offering valuable insights for researchers in oncology and drug development.

Molecular Structure and Physicochemical Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyridine class of compounds.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;dihydrochloride | [] |

| Molecular Formula | C₂₅H₃₃ClN₆O | [2][3] |

| Molecular Weight | 469.02 g/mol | [2][4] |

| CAS Number | 2096992-20-8 | [2][3] |

| Canonical SMILES | CN1CCN(CC1)c2ccc(cc2)n3cc(c(c4ccnc(c4)OCC5CCNCC5)n3)c6cncc(c6)OCC7CCNCC7.Cl | [2] |

| Predicted pKa | 8.35 (most basic) | SwissADME Prediction |

| Predicted LogP | 3.16 | SwissADME Prediction |

| Topological Polar Surface Area (TPSA) | 78.93 Ų | SwissADME Prediction |

| Solubility | Soluble in water (≥ 100 mg/mL) and DMSO (8.6 mg/mL).[2] Fairly soluble at pH 6.8 (0.22 g/L).[2] | [2] |

| Appearance | Light yellow to yellow solid | [2] |

Mechanism of Action and Signaling Pathway

This compound is a highly potent and selective ATP-competitive inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in mitotic progression and cancer stem cell survival.

The primary mechanism of action of MELK-8a involves the direct inhibition of MELK's kinase activity. This leads to the disruption of downstream signaling pathways critical for tumor cell proliferation and survival. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1). MELK phosphorylates and activates FOXM1, which in turn promotes the expression of genes essential for cell cycle progression, such as CDC25B, Aurora B kinase, and Survivin. By inhibiting MELK, MELK-8a prevents the activation of FOXM1, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

This compound demonstrates high potency and selectivity for MELK kinase.

Table 2: In Vitro Potency and Selectivity of MELK-8a

| Target | IC₅₀ | Assay Conditions | Source |

| MELK (catalytic domain) | 2 nM | Biochemical Assay (20 µM ATP) | [2] |

| MELK (full-length) | 5 nM | Biochemical Assay (20 µM ATP) | [2] |

| MELK | 140 nM | Biochemical Assay (2 mM ATP) | [2] |

| FLT3 | 180 nM | Off-target kinase panel | [3] |

| Haspin | 190 nM | Off-target kinase panel | [3] |

| PDGFRα | 420 nM | Off-target kinase panel | [3] |

| KIT | >10,000 nM | Off-target kinase panel | [3] |

Table 3: Anti-proliferative Activity of MELK-8a

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.06 | [2] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~1.2 | [2] |

Pharmacokinetic Properties

Preclinical pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of MELK-8a.

Table 4: In Vivo Pharmacokinetics of MELK-8a in Mice

| Parameter | Value | Animal Model | Dosing | Source |

| Tₘₐₓ | 0.4 hours | C57BL/6 mice | 30 mg/kg, subcutaneous | [2] |

| Cₘₐₓ | 6.6 µM | C57BL/6 mice | 30 mg/kg, subcutaneous | [2] |

| Oral Bioavailability | 3.6% | C57BL/6 mice | 10 mg/kg, oral | [2] |

The low oral bioavailability suggests that MELK-8a may be subject to high first-pass metabolism or poor absorption from the gastrointestinal tract.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro MELK Kinase Assay

This protocol is designed to determine the in vitro potency of this compound against MELK kinase.

Materials:

-

Recombinant human MELK enzyme

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted MELK-8a or DMSO (vehicle control).

-

Add 2 µL of MELK enzyme solution to each well.

-

Add 2 µL of a mixture of the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for ATP or at a higher concentration (e.g., 2 mM) to assess potency under more physiologically relevant conditions.[2]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of MELK-8a and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

MDA-MB-468 and MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

Procedure:

-

Seed MDA-MB-468 cells at a density of 1 x 10⁴ cells/well and MCF-7 cells at 5 x 10³ cells/well in a 96-well plate and allow them to adhere overnight.[6][7]

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of this compound.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)

-

Complete growth medium

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

This compound

-

LC-MS/MS system for analysis

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts at a density of approximately 1.5 x 10⁵ cells/cm².[8]

-

Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >400 Ω·cm²).[8]

-

For apical to basolateral (A-B) permeability, add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.[9]

-

For basolateral to apical (B-A) permeability, add the compound to the basolateral chamber and buffer to the apical chamber.

-

Incubate for 2 hours at 37°C with gentle shaking.

-

Collect samples from both chambers at the end of the incubation period.

-

Quantify the concentration of MELK-8a in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

Experimental and Drug Discovery Workflow

The discovery and characterization of a kinase inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cancer biology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of MELK inhibition. While its preclinical profile shows promising anti-proliferative activity, further studies are warranted to address its low oral bioavailability for potential therapeutic development. This guide provides a solid foundation of technical information to support ongoing and future research involving this compound.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. medsci.org [medsci.org]

- 7. Sericin inhibits MDA-MB-468 cell proliferation via the PI3K/Akt pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]

- 9. enamine.net [enamine.net]

NVS-MELK8a: A Technical Guide to its Discovery and Preclinical Development

Introduction

NVS-MELK8a is a potent and highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2] Overexpression of MELK is observed in various cancers, making it an attractive therapeutic target.[3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of NVS-MELK8a, intended for researchers, scientists, and drug development professionals.

Discovery and Optimization

The development of NVS-MELK8a originated from a medicinal chemistry effort focused on a 4-(pyrazol-4-yl)-pyridine scaffold.[4] Through iterative rounds of synthesis and characterization, NVS-MELK8a emerged as a lead compound with potent and selective inhibition of MELK.

Mechanism of Action

NVS-MELK8a is an ATP-competitive inhibitor of MELK.[4] By binding to the ATP-binding pocket of the MELK kinase domain, NVS-MELK8a prevents the phosphorylation of downstream substrates, thereby disrupting MELK-mediated signaling pathways involved in cell cycle progression and mitosis.[2][5]

Signaling Pathway

The MELK signaling pathway is complex and involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair. NVS-MELK8a, by inhibiting MELK, modulates these pathways.

Caption: Simplified MELK signaling pathway and the inhibitory action of NVS-MELK8a.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of NVS-MELK8a

| Target | IC50 (nM) | Assay Type | Reference |

| MELK | 2 | Biochemical Assay | [2][5] |

| MELK (full-length) | 5 | Biochemical Assay | [5] |

| MELK (catalytic domain) | 2 | Biochemical Assay | [5] |

| Flt3 (ITD) | 180 | Biochemical Assay | [2][3] |

| Haspin (GSG2) | 190 | Biochemical Assay | [2][3] |

| PDGFRα | 420 | Biochemical Assay | [2][3] |

Table 2: Cellular Activity of NVS-MELK8a

| Cell Line | IC50 (µM) | Assay Type | Reference |

| MDA-MB-468 (Triple-Negative Breast Cancer) | 0.06 | Cell Growth Inhibition | [5] |

| MCF-7 (ER-Positive Breast Cancer) | 1.2 | Cell Growth Inhibition | [5] |

Table 3: In Vivo Pharmacokinetic Parameters of NVS-MELK8a in Mice

| Parameter | Value | Dosing | Mouse Strain | Reference |

| Tmax | 0.4 h | 30 mg/kg, subcutaneous | C57BL/6 | [5] |

| Cmax | 6.6 µM | 30 mg/kg, subcutaneous | C57BL/6 | [5] |

| Oral Bioavailability | 3.6% | 10 mg/kg, oral | C57BL/6 | [5] |

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

A representative protocol for assessing the in vitro kinase activity of MELK in the presence of NVS-MELK8a is the ADP-Glo™ Kinase Assay.

Caption: Workflow for a representative in vitro kinase assay.

Methodology:

-

Reagent Preparation: Serially dilute NVS-MELK8a to the desired concentrations. Prepare a solution of recombinant MELK enzyme and a mixture of the appropriate substrate and ATP.

-

Kinase Reaction: In a 384-well plate, combine the NVS-MELK8a dilution, MELK enzyme, and the substrate/ATP mixture.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Proliferation Assay

Methodology:

-

Cell Seeding: Seed MDA-MB-468 and MCF-7 cells in 96-well plates at densities of 1,000 and 4,000 cells/well, respectively.[5]

-

Compound Treatment: After 16 hours, add varying concentrations of NVS-MELK8a to the wells.[5]

-

Incubation: Incubate the plates for 7 days.[5]

-

Viability Measurement: Add a cell viability reagent (e.g., ATPLite) to each well and measure luminescence to determine the number of viable cells.[5]

In Vivo Xenograft Study (Representative Protocol)

A representative protocol for evaluating the in vivo efficacy of NVS-MELK8a in a breast cancer xenograft model.

Caption: Workflow for a representative in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject MDA-MB-468 human breast cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[6]

-

Tumor Growth: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer NVS-MELK8a (formulated, for example, in 10% propylene glycol and 25% Solutol) via a specified route (e.g., subcutaneous injection) at a defined dose and schedule.[1] The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

Conclusion

NVS-MELK8a is a potent and selective small molecule inhibitor of MELK with demonstrated preclinical activity in breast cancer models. Its high selectivity makes it a valuable tool for further elucidating the biological functions of MELK and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]

- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MELK-8a Hydrochloride in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1] Its overexpression is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. MELK-8a hydrochloride is a potent and highly selective inhibitor of MELK, demonstrating significant potential as a tool for cancer research and preclinical studies.[2][3]

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound is a novel inhibitor of MELK with a half-maximal inhibitory concentration (IC₅₀) of 2 nM in biochemical assays.[4][5] By inhibiting MELK, MELK-8a disrupts the normal progression of mitosis. This interference can lead to a delay in mitotic entry, which is associated with the delayed activation of key mitotic kinases such as Aurora A, Aurora B, and CDK1.[1][5] This disruption of the cell cycle can ultimately lead to reduced cell proliferation and, in some cases, apoptosis, making it a valuable compound for studying MELK's role in cancer biology.[2]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target, off-target kinases, and its effect on cancer cell proliferation.

Table 1: Biochemical Potency and Selectivity of MELK-8a

| Kinase Target | IC₅₀ (µM) | Selectivity vs. MELK |

|---|---|---|

| MELK | 0.002 [6] | - |

| FLT3 | 0.18[1][6] | 90-fold |

| Haspin | 0.19[1][6] | 95-fold |

| PDGFRα | 0.42[1][6] | 210-fold |

| KIT | >10[6] | >5000-fold |

Table 2: Cell-Based Proliferation Inhibition by MELK-8a

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MDA-MB-468 | Breast Cancer | 0.06 - 0.11[5][6] |

| MCF-7 | Breast Cancer | 1.2 - 3.68[5][6] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Caption: Workflow for a cell viability (MTS) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, starting from a desired maximum concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.1%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared MELK-8a dilutions. Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.[7]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[8]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log concentration of MELK-8a and use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound using flow cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for MELK-8a Hydrochloride in MDA-MB-468 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer (TNBC), and its elevated expression is often correlated with poor prognosis. MELK-8a hydrochloride (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK kinase activity.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on the MDA-MB-468 human breast cancer cell line, a well-established model for TNBC. The primary mechanism of action of MELK-8a in these cells involves the perturbation of cell cycle progression, leading to a decrease in cell viability.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Biochemical IC50 (MELK) | - | 2 nM | [3] |

| Cell Viability IC50 (72h) | MDA-MB-468 | 2.3 ± 0.4 µM | [1] |

| Cell Viability IC50 (7 days) | MDA-MB-468 | 0.11 µM | [3] |

Selectivity Profile of this compound

| Kinase | IC50 | Reference |

| MELK | 2 nM | [3] |

| Flt3 (ITD) | 180 nM | [3] |

| Haspin | 190 nM | [3] |

| PDGFRα | 420 nM | [3] |

Experimental Protocols

Cell Culture

MDA-MB-468 cells should be cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS). The cells are to be maintained in a humidified incubator at 37°C with 5% CO2. For subculturing, cells should be briefly rinsed with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to remove all traces of serum that contains a trypsin inhibitor.

Cell Viability Assay (Resazurin Assay)

This protocol is adapted from a study that determined the IC50 of MELK-8a in MDA-MB-468 cells.[1]

Materials:

-

MDA-MB-468 cells

-

Leibovitz's L-15 Medium with 10% FBS

-

This compound

-

Resazurin sodium salt

-

96-well plates

-

Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

-

Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

While the primary effect of MELK-8a is on the cell cycle, this assay can be used to quantify any potential induction of apoptosis.

Materials:

-

MDA-MB-468 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed MDA-MB-468 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol can be used to assess the effect of MELK-8a on the expression and phosphorylation of key signaling proteins.

Materials:

-

MDA-MB-468 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-H2AX, anti-Chk2, anti-phospho-CDK1, anti-phospho-Aurora A/B, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat MDA-MB-468 cells with this compound for the desired time points (e.g., 1, 6, 24 hours).[3]

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Mandatory Visualization

References

- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes: Investigating the Efficacy of MELK-8a Hydrochloride in MCF-7 Breast Cancer Cells

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is frequently overexpressed in various malignancies, including breast cancer.[1][2] High MELK expression is often correlated with more aggressive tumors and a poor prognosis for the patient.[3] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, such as cell cycle regulation, proliferation, and apoptosis.[1][4] The MCF-7 cell line, derived from a human breast adenocarcinoma, is an invaluable in vitro model for studying estrogen receptor-positive (ER+) breast cancer.[5] These cells are instrumental in exploring hormone-dependent growth and the efficacy of targeted therapies.[5]

MELK-8a hydrochloride is a novel, potent, and highly selective inhibitor of MELK, with a reported IC50 of 2 nM.[6] Its high selectivity makes it a superior research tool compared to less specific inhibitors for delineating the precise functions of MELK in cancer biology.[2] These application notes provide detailed protocols for treating MCF-7 cells with this compound to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

In breast cancer cells, MELK is implicated in multiple oncogenic pathways. Inhibition of MELK by this compound is expected to induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis.[2][7][8] The mechanism involves the disruption of mitotic progression and can influence key signaling pathways. For instance, MELK activity has been linked to the PI3K/AKT pathway, which is critical for cell survival; inhibition of MELK can lead to decreased phosphorylation of AKT.[9] Furthermore, in MCF-7 cells, which have wild-type p53, MELK inhibition may lead to an upregulation of p53, a key tumor suppressor protein.[10] Treatment with MELK-8a has also been shown to affect Estrogen Receptor alpha (ERα) levels in MCF-7 cells.[11]

Experimental Protocols

MCF-7 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the MCF-7 cell line to ensure healthy, viable cells for experimentation.

Materials:

-

MCF-7 cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

0.01 mg/mL human recombinant insulin

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Maintain MCF-7 cells in a T-75 flask with complete growth medium (DMEM + 10% FBS + 1% Pen-Strep + insulin).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, subculture them.

-

To passage, aspirate the medium, wash the cell monolayer once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge at 1,200 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Cell Viability (MTT) Assay

To determine the cytotoxic effect of this compound on MCF-7 cells and calculate the IC50 value.

Materials:

-

MCF-7 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed 5 x 10³ MCF-7 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. Note: MELK-8a solutions may be unstable and should be prepared fresh.[6]

-

Replace the medium with 100 µL of medium containing the various concentrations of this compound (e.g., 0 nM to 1000 nM). Include a vehicle control (DMSO).

-

Incubate the plate for 48 or 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Expected Data:

| Concentration of MELK-8a HCl (nM) | Cell Viability (%) at 48h (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 95.2 ± 5.1 |

| 10 | 78.6 ± 3.9 |

| 50 | 52.1 ± 4.2 |

| 100 | 35.8 ± 3.1 |

| 500 | 15.4 ± 2.5 |

| 1000 | 8.9 ± 1.9 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

To quantify the induction of apoptosis in MCF-7 cells following treatment with this compound.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed 2 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC25, IC50) for 24 or 48 hours.

-

Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with medium.

-

Combine all cells from each well and centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Expected Data:

| Treatment (48h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| Vehicle Control | 92.5 ± 2.8 | 3.1 ± 0.9 | 2.5 ± 0.6 |

| MELK-8a HCl (50 nM) | 45.3 ± 3.5 | 35.8 ± 3.1 | 15.1 ± 2.4 |

| MELK-8a HCl (100 nM) | 28.9 ± 4.1 | 48.2 ± 3.8 | 19.5 ± 2.9 |

Cell Cycle Analysis

To determine the effect of this compound on cell cycle distribution in MCF-7 cells.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Cold 70% Ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed and treat MCF-7 cells in 6-well plates as described in the apoptosis assay.

-

Harvest the cells by trypsinization, centrifuge at 1,500 rpm for 5 minutes, and wash once with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

-